molecular formula C21H21BrF2N4O B1497923 CYP51-IN-9 CAS No. 1155361-07-1

CYP51-IN-9

Cat. No.: B1497923
CAS No.: 1155361-07-1
M. Wt: 463.3 g/mol
InChI Key: JBOSAXVFTHRCCQ-UHFFFAOYSA-N
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Description

1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features a combination of bromine, fluorine, and triazole groups

Properties

IUPAC Name

1-[(4-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOSAXVFTHRCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=C(C=C1)Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655271
Record name 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-07-1
Record name 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of inhibitor 1i follows a modular approach involving:

  • Halogenation and condensation: Starting from 1-(2,4-dichlorophenyl)-ethan-1-one, bromination is performed to introduce a reactive site, followed by condensation with an imidazole ring to form the imidazole core structure.

  • Asymmetric transfer hydrogenation: Using a ruthenium catalyst complex RuCl(p-cymene)[(S,S)-Ts-DPEN], the brominated intermediate undergoes asymmetric hydrogenation to yield the chiral alcohol (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.

  • Azide formation and reduction: The chiral alcohol is converted to an azide intermediate by reaction with diphenyl phosphorazidate (DPPA) and 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide at 0 °C. Subsequent reduction of the azide with lithium aluminum hydride (LiAlH4) yields the corresponding amine.

  • Coupling with substituted benzoic acids: The amine intermediate is coupled with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives containing various substituents on the phenyl ring to afford the final inhibitor compounds, including 1i.

This synthetic route is summarized in Scheme 1 and Scheme 2 of the referenced studies, highlighting the key intermediates and reagents involved.

Preparation of Key Intermediates

  • Intermediate c (4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid): Synthesized via a three-step sequence involving:

    • Acylation of hydrazide with methyl 4-(chlorocarbonyl)benzoate.
    • Cyclization to form the 1,3,4-oxadiazole ring using phosphorus oxychloride (POCl3).
    • Hydrolysis of the methyl ester to carboxylic acid using lithium hydroxide monohydrate (LiOH·H2O).
  • Benzohydrazine derivatives: Prepared through various methods to introduce diverse substituents on the phenyl ring, allowing for structure-activity relationship studies tailored to optimize inhibitor potency.

Alternative Synthetic Approaches

Other research on lanosterol 14α-demethylase inhibitors has utilized:

  • Dialkyl imidazole synthesis: Alkylation of N-tritylated imidazole carboxaldehyde, followed by Suzuki cross-coupling to introduce biphenyl groups, and reductive amination to join the inhibitor fragments.

  • Incorporation of heterocycles: Use of palladium-catalyzed coupling reactions to append benzothiazole or other heterocyclic moieties to the imidazole scaffold, enhancing binding affinity and selectivity.

These methods provide complementary strategies for preparing structurally related inhibitors, potentially applicable to the synthesis of compound 1i analogs.

Data Tables Summarizing Preparation Steps and Conditions

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product/Intermediate
1 Bromination 1-(2,4-dichlorophenyl)-ethan-1-one Brominating agent (e.g., Br2 or NBS) Standard halogenation conditions Brominated ketone
2 Condensation Brominated ketone + imidazole Base (e.g., K2CO3) Room temperature or reflux Imidazole-substituted ketone
3 Asymmetric transfer hydrogenation Imidazole-substituted ketone RuCl(p-cymene)[(S,S)-Ts-DPEN], H-donor Mild temperature, inert atmosphere (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
4 Azide formation Chiral alcohol Diphenyl phosphorazidate (DPPA), DBU, DMF 0 °C (R)-1-(2-azido-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
5 Azide reduction Azide intermediate LiAlH4 Anhydrous conditions, low temp (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine
6 Coupling Amine intermediate + 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid Coupling agents (e.g., EDCI, HOBt) Room temperature or mild heating Final inhibitor compound 1i

Research Findings on Preparation Efficiency and Yields

  • The asymmetric transfer hydrogenation step using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst is reported to proceed with high enantioselectivity and good yields, crucial for obtaining the biologically active stereoisomer.

  • The azide formation and subsequent reduction steps are efficient, providing a reliable route to the amine intermediate without racemization.

  • Coupling reactions with substituted benzoic acids proceed smoothly, allowing for structural diversification and optimization of inhibitor potency.

  • Variations in substituents on the phenyl ring of the oxadiazole moiety influence both the synthetic yield and biological activity, emphasizing the importance of precise synthetic control.

Chemical Reactions Analysis

Structural and Functional Basis of Inhibition

Inhibitor 1I is a triazole-derived antifungal compound targeting the heme-containing active site of CYP51 (sterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis . Its structure includes:

  • Core scaffold : A triazole ring (critical for heme iron coordination).

  • Substituents : Bromine (Br) and difluorophenyl groups enhancing binding affinity and selectivity .

Key interactions :

  • The triazole nitrogen coordinates with the heme iron (Fe³⁺), disrupting oxygen activation required for sterol 14α-methyl group oxidation .

  • Hydrophobic interactions between the difluorophenyl group and CYP51’s substrate-binding pocket (e.g., residues in the B' helix and β4 loop) .

Enzymatic Inhibition Mechanism

CYP51 catalyzes three sequential monooxygenation steps to remove the 14α-methyl group from lanosterol. Inhibitor 1I blocks this process via:

Stepwise Inhibition

  • Binding affinity : High-affinity binding (Kd ~ 0.09 μM) displaces natural substrates like lanosterol .

  • Heme iron coordination : Stabilizes the enzyme-inhibitor complex, preventing substrate access to the active site .

  • Irreversible inhibition : Unlike azoles (e.g., fluconazole), 1I forms a covalent adduct with the heme porphyrin ring, leading to prolonged inhibition .

Table 1: Comparative Inhibition of CYP51 by Azoles and Inhibitor 1I

InhibitorKd (μM)IC50 (1 min)Soret Band Shift (nm)Target Selectivity
Fluconazole 1.651.5 μM424 → 421Low
Itraconazole 0.13<0.5 μM425 → 423Moderate
Inhibitor 1I 0.09<0.5 μM425 → 421High

Resistance Mechanisms

Mutations in CYP51 (e.g., Y132H, S405F) reduce inhibitor efficacy by:

  • Steric hindrance : Bulky substitutions (e.g., phenylalanine at S405) limit 1I’s access to the heme .

  • Reduced binding affinity : Mutations in the B' helix (e.g., F139L) alter the substrate-binding cavity .

Table 2: Impact of CYP51 Mutations on Inhibitor 1I Efficacy

MutationFold Change in IC50Mechanism
Y132H >64×Disrupts hydrogen bonding with Br
S405F 18×Steric blockade of active site
F139L 10×Alters substrate cavity geometry

Metabolic Stability and Off-Target Effects

  • Metabolism : Inhibitor 1I undergoes hepatic oxidation via CYP3A4, producing inactive metabolites (e.g., hydroxylated difluorophenyl derivatives) .

  • Selectivity : Minimal cross-reactivity with human CYP51 (Ki > 25 μM vs. 0.09 μM for fungal CYP51) .

Antifungal Activity Spectrum

Inhibitor 1I demonstrates broad-spectrum activity against Candida spp. and Aspergillus spp., with MIC values:

  • C. albicans: 0.5 μg/mL

  • A. fumigatus: 1.0 μg/mL

Unresolved Questions

  • Covalent binding mechanism : The exact site of heme adduct formation remains uncharacterized .

  • Synergy with other antifungals : Limited data on combinatorial use with echinocandins or polyenes .

Scientific Research Applications

Antifungal Applications

CYP14i has been primarily investigated for its antifungal properties. Studies have shown that it effectively inhibits the growth of various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism involves binding to the active site of CYP51, thereby blocking the demethylation process essential for ergosterol production.

Case Study: Efficacy Against Candida albicans

A study involving multiple strains of Candida albicans demonstrated that CYP14i exhibited potent antifungal activity. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional azole antifungals, indicating a promising alternative for treating azole-resistant infections .

StrainMIC (μg/mL)Resistance Profile
C. albicans (wild-type)0.5Sensitive
C. albicans (azole-resistant)0.125Resistant

Cancer Treatment Potential

Recent research has explored the application of CYP14i in cancer therapy. Human sterol 14α-demethylase has been identified as a potential target for anticancer drugs due to its role in cholesterol biosynthesis, which is often upregulated in rapidly proliferating cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies showed that CYP14i effectively reduced the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis and inhibit cell cycle progression through specific pathways linked to cholesterol metabolism .

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast)2.5Induction of apoptosis
PC-3 (prostate)3.0Cell cycle arrest

Mechanistic Insights and Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of CYP14i is crucial for optimizing its efficacy and reducing potential side effects. Comparative studies have revealed that modifications to the molecular structure can enhance binding affinity to CYP51 while minimizing off-target effects on human enzymes .

Table: Structure-Activity Relationship Analysis

ModificationBinding Affinity (Kd)Efficacy (MIC μg/mL)
Parent Compound10 μM0.5
Fluorinated Variant5 μM0.25
Hydroxylated Variant8 μM0.75

Challenges and Future Directions

While CYP14i shows promise as both an antifungal and anticancer agent, challenges remain regarding its selectivity and potential toxicity. Further research is required to refine its pharmacological profile and assess long-term safety in clinical settings.

Mechanism of Action

The mechanism of action of 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The triazole ring, in particular, is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol include other triazole-containing molecules and compounds with similar functional groups. For example:

    1-{(4-Chlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-{(4-Bromophenyl)methylamino}-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound has chlorine atoms instead of fluorine, which may influence its chemical properties and applications.

The uniqueness of 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Cytochrome P450 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, involved in the removal of the C-14α-methyl group from sterol precursors such as lanosterol. Inhibitors of CYP51, including Cytochrome P450 14α-demethylase inhibitor 1i, have garnered significant attention due to their potential therapeutic applications, particularly in antifungal and antiparasitic treatments.

CYP51 operates through a three-step mechanism that requires both molecular oxygen and reducing equivalents from NADPH. The steps include:

  • Hydroxylation : The enzyme first converts the 14α-methyl group into a carboxyalcohol.
  • Oxidation : This is followed by the conversion to a carboxyaldehyde.
  • Demethylation : Finally, the aldehyde is released as formic acid, yielding the demethylated sterol product.

This process is vital for maintaining membrane fluidity and permeability in various organisms, including fungi and mammals .

Biological Activity and Inhibition

The biological activity of CYP51 inhibitors like 1i has been studied extensively. These inhibitors are particularly effective against fungal pathogens due to their role in ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Disruption of this pathway can lead to increased membrane permeability and ultimately cell death.

Case Studies

  • Antifungal Activity : Studies have shown that CYP51 inhibitors, including azoles like itraconazole, exhibit potent antifungal activity by inhibiting ergosterol synthesis. For instance, itraconazole has been demonstrated to achieve significant growth inhibition of various fungi at low concentrations (IC50 values in the nanomolar range) .
  • Antiparasitic Potential : Recent research indicates that CYP51 inhibitors may also be effective against trypanosomal parasites, suggesting a broader application beyond antifungal treatment. The inhibition of CYP51 can disrupt sterol biosynthesis in these parasites, potentially leading to new therapeutic strategies for diseases such as Chagas disease .

Research Findings

StudyOrganismInhibitorIC50 ValueFindings
Tulloch et al., 2021Leishmania donovaniCYP51 inhibitor>60-fold resistance observedIdentified a link between CYP51 activity and resistance mechanisms
Daum et al., 1998Candida albicansItraconazole3.2 nMDemonstrated significant growth inhibition with prolonged exposure
Michael & Galina, 2005Various fungiAzole derivativesVaries by speciesHighlighted the critical role of ergosterol synthesis in fungal viability

Structural Insights

The structural biology of CYP51 reveals conserved regions critical for its enzymatic function. Key structural features include:

  • Active Site : Contains a heme prosthetic group that binds oxygen and facilitates substrate oxidation.
  • Conserved Residues : Certain amino acids within the B' helix and other regions are crucial for substrate binding and catalytic efficiency .

Q & A

Q. How can preclinical data for inhibitor 1i align with FDA guidelines for drug interaction studies?

  • Methodological Answer: Follow FDA-recommended in vitro assays (e.g., reversible inhibition, TDI) and clinical substrate cocktails (e.g., midazolam + caffeine) for CYP phenotyping. Submit raw chromatographic data and pharmacokinetic parameters (AUC, Cmax) to regulatory portals for transparent peer review .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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